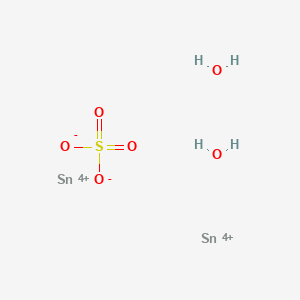
ALPHA-HEMOLYSIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Staphylococcus aureus. It is a member of the pore-forming beta-barrel toxin family and plays a significant role in the pathogenesis of various diseases. Alpha-hemolysin forms heptameric units on cellular membranes, creating pores that lead to cell death .
Preparation Methods
Alpha-hemolysin is typically produced by Staphylococcus aureus through natural biosynthesishly, is located on the bacterial chromosome. Industrial production of this compound involves culturing Staphylococcus aureus under specific conditions that promote the expression and secretion of the toxin. The toxin can then be purified from the bacterial culture supernatant using techniques such as chromatography .
Chemical Reactions Analysis
Alpha-hemolysin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of methemoglobin.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can interact with various reagents, leading to the formation of different products.
Scientific Research Applications
Alpha-hemolysin has a wide range of scientific research applications, including:
Mechanism of Action
Alpha-hemolysin exerts its effects by forming pores in the cellular membrane. The toxin binds to specific cell surface receptors and oligomerizes to form a heptameric pore. This pore allows the exchange of ions and small molecules, leading to cell lysis and death. The toxin can also induce apoptosis in certain immune cells by activating caspase pathways .
Comparison with Similar Compounds
Alpha-hemolysin is similar to other pore-forming toxins such as:
Beta-hemolysin: Another toxin produced by that forms pores in cell membranes.
Gamma-hemolysin: A toxin that also forms pores but has different target specificity and structure.
Oroxylin A 7-O-glucuronide (OLG): , Oroxin A (ORA) , and Oroxin B (ORB) : Natural compounds that inhibit the hemolytic activity of this compound by binding to its “stem” region.
This compound is unique in its ability to form stable heptameric pores and its significant role in bacterial virulence.
Properties
CAS No. |
12616-52-3 |
|---|---|
Molecular Formula |
C88H56Fe2N8O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B1172511.png)

